TRAP-6 amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
TRAP-6 amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The specific sequence for this compound is Ser-Phe-Leu-Leu-Arg-Asn-NH2 .
For industrial production, the lyophilized form of this compound is prepared and stored at low temperatures to maintain stability. The reconstitution of the lyophilized peptide involves dissolving it in preservative-free physiological saline (0.85% or 0.9%) and warming it to 37°C before use .
Chemical Reactions Analysis
TRAP-6 amide undergoes several types of chemical reactions, including:
Scientific Research Applications
TRAP-6 amide has a wide range of applications in scientific research, including:
Platelet Function Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated platelet aggregation.
Drug Testing: This compound serves as a positive control in the presence of anti-platelet drugs, helping to assess their efficacy.
Sticky Platelet Syndrome: Researchers use this compound to study the mechanisms underlying sticky platelet syndrome, a condition characterized by abnormal platelet aggregation.
Flow Cytometry and Gel Electrophoresis: The peptide is suitable for use in various analytical techniques to study platelet behavior and function.
Animal Models: This compound is employed in animal models to explore its effects on platelet aggregation and coagulation.
Mechanism of Action
TRAP-6 amide exerts its effects by binding to the protease-activated receptor 1 (PAR-1) on the surface of platelets. This interaction triggers a cascade of intracellular signaling pathways, leading to the activation of platelets. The peptide induces the rearrangement and clustering of target molecules within platelets, resulting in their aggregation and degranulation .
Comparison with Similar Compounds
TRAP-6 amide is unique in its ability to irreversibly stimulate platelet aggregation and degranulation. Similar compounds include:
Thrombin Receptor Activating Peptide 1 (TRAP-1): Another PAR-1 agonist peptide that activates platelets but may have different potency and specificity compared to this compound.
Thrombin Receptor Activating Peptide 4 (TRAP-4): A peptide that also targets PAR-1 but may exhibit different biological effects.
PAR-4 Agonists: Compounds that activate the protease-activated receptor 4 (PAR-4) on platelets, leading to similar but distinct platelet activation pathways.
This compound stands out due to its specific sequence and strong agonistic activity towards PAR-1, making it a valuable tool in platelet research.
Properties
Molecular Formula |
C34H56N10O9 |
---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
HZVWQIJWKQDCFE-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.